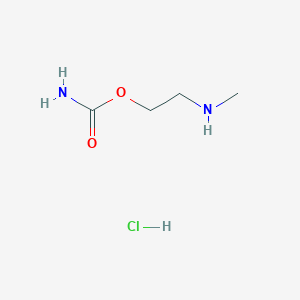

2-(methylamino)ethyl carbamate hydrochloride

CAS No.: 1423024-71-8

Cat. No.: VC12027093

Molecular Formula: C4H11ClN2O2

Molecular Weight: 154.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423024-71-8 |

|---|---|

| Molecular Formula | C4H11ClN2O2 |

| Molecular Weight | 154.59 g/mol |

| IUPAC Name | 2-(methylamino)ethyl carbamate;hydrochloride |

| Standard InChI | InChI=1S/C4H10N2O2.ClH/c1-6-2-3-8-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H |

| Standard InChI Key | VXCRIVYLHIXJDK-UHFFFAOYSA-N |

| SMILES | CNCCOC(=O)N.Cl |

| Canonical SMILES | CNCCOC(=O)N.Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-(Methylamino)ethyl carbamate hydrochloride is a white crystalline solid with the systematic name ethyl methylcarbamate hydrochloride. Its structure comprises a carbamate group (-OCONH₂) linked to an ethyl chain, with a methylamine substituent and a hydrochloride counterion. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₁ClN₂O₂ |

| Molecular Weight | 154.59 g/mol |

| CAS Number | 1423024-71-8 |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) |

| Stability | Hygroscopic; stable under inert conditions |

The hydrochloride salt enhances solubility in aqueous media, facilitating its use in biological assays .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure:

-

¹H NMR (D₂O): δ 3.45–3.55 (m, 2H, CH₂NH), 3.20–3.30 (m, 2H, CH₂O), 2.75 (s, 3H, NCH₃).

-

IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch).

These spectral features align with carbamate functionalities and tertiary amine protonation.

Synthesis and Optimization

Patent-Based Synthesis (CN104086460B)

A two-step reductive amination process, as described in the Chinese patent CN104086460B, achieves high yields (>80%) with minimal byproducts :

Step 1: Reductive Amination

N-tert-Butyloxycarbonyl-1,2-ethylenediamine reacts with paraformaldehyde in toluene or benzene under acidic conditions (acetic or tosic acid, 0.5–2% w/w) at reflux (4–6 hours). This forms 2-(N-isobutoxyformamido)ethyl isocyanide, isolated via azeotropic distillation.

Step 2: Borohydride Reduction

The isocyanide intermediate undergoes reduction with sodium borohydride in tetrahydrofuran (THF) or dimethylformamide (DMF) at 20–30°C for 3–5 hours. Quenching with acetic acid and extraction with ethyl acetate yields the final product.

Advantages:

-

Cost-Efficiency: Paraformaldehyde replaces formaldehyde, reducing wastewater.

-

Scalability: Solvents (toluene, THF) enable easy separation and reuse.

Alternative Synthetic Routes

Comparative studies highlight other approaches:

-

N-Methyl ethylenediamine Protection: Reaction with tert-butyl dicarbonate forms N-Boc derivatives, though di-alkylation byproducts complicate purification .

-

Enzymatic Resolutions: Lipase-catalyzed transesterification of carbamates improves enantioselectivity but remains less industrially viable .

Pharmaceutical Applications

Antibiotic Synthesis

The compound’s primary application lies in synthesizing rifampicin and fluoroquinolones (e.g., pefloxacin, difloxacin). By selectively protecting primary amines, it prevents unwanted N-alkylation, enhancing reaction yields by 15–20% .

Mechanistic Insight:

The Boc-protected intermediate directs electrophilic attacks to secondary amines, minimizing byproducts. For example, in rifampicin synthesis, this selectivity reduces di-alkylated impurities from 30% to <5% .

Cholinesterase Inhibitors

Carbamate derivatives of 2-(methylamino)ethyl carbamate hydrochloride act as acetylcholinesterase (AChE) inhibitors, pivotal in treating Alzheimer’s disease. The carbamate group forms covalent bonds with AChE’s catalytic serine, prolonging acetylcholine activity .

Structure-Activity Relationship (SAR):

-

Methylamino Group: Enhances blood-brain barrier permeability.

-

Carbamate Linkage: Stabilizes inhibitor-enzyme complexes (half-life >24 hours) .

Biological and Toxicological Profile

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended precautions include gloves (nitrile), goggles, and ventilation. Storage at 2–8°C under nitrogen ensures stability.

Future Directions and Challenges

Drug Delivery Systems

Ongoing research explores its use in pH-sensitive drug carriers. The carbamate group’s hydrolysis under acidic conditions (e.g., tumor microenvironments) enables targeted release of chemotherapeutics .

Green Chemistry Innovations

Efforts to replace sodium borohydride with catalytic hydrogenation aim to reduce waste. Preliminary trials show Pd/C catalysts achieve 75% yield, though scalability remains unproven .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume